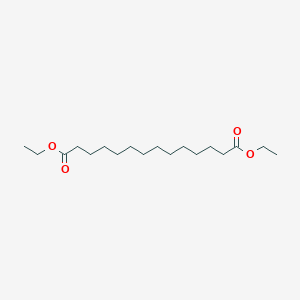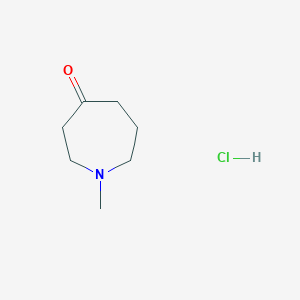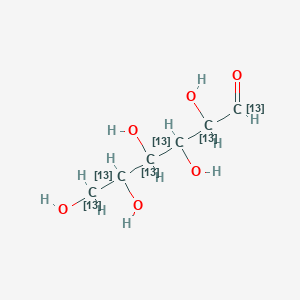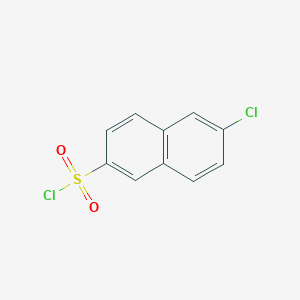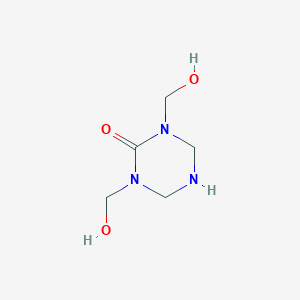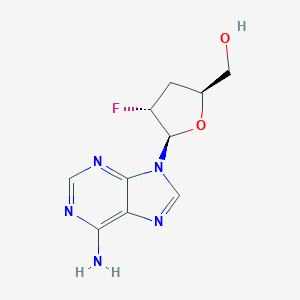
2'-Fluoro-2',3'-dideoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-Fluoro-2',3'-dideoxyadenosine, also known as FddA, is a potent antiviral agent that has gained significant attention from researchers due to its potential therapeutic applications. FddA is a nucleoside analog that inhibits viral replication by interfering with the synthesis of viral DNA.
Mecanismo De Acción
2'-Fluoro-2',3'-dideoxyadenosine works by inhibiting viral replication. It does this by interfering with the synthesis of viral DNA. 2'-Fluoro-2',3'-dideoxyadenosine is incorporated into the viral DNA chain, which causes chain termination and prevents further replication. 2'-Fluoro-2',3'-dideoxyadenosine is also known to inhibit the activity of reverse transcriptase, an enzyme that is essential for viral replication.
Efectos Bioquímicos Y Fisiológicos
2'-Fluoro-2',3'-dideoxyadenosine has been shown to have minimal toxicity and is generally well-tolerated in laboratory experiments. It has been shown to have a long half-life in vivo, which makes it an attractive candidate for therapeutic use. 2'-Fluoro-2',3'-dideoxyadenosine has also been shown to have minimal impact on the immune system, which is important for its use in viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2'-Fluoro-2',3'-dideoxyadenosine is its potency against a wide range of viruses. It has been shown to be effective against viruses that are resistant to other antiviral agents. Additionally, 2'-Fluoro-2',3'-dideoxyadenosine has been shown to have minimal toxicity and is generally well-tolerated in laboratory experiments. However, the synthesis of 2'-Fluoro-2',3'-dideoxyadenosine is expensive and requires specialized equipment and expertise. The low yield of 2'-Fluoro-2',3'-dideoxyadenosine obtained through the synthesis process also limits its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 2'-Fluoro-2',3'-dideoxyadenosine. One area of interest is the development of more efficient synthesis methods to reduce the cost of production. Additionally, further research is needed to fully understand the mechanism of action of 2'-Fluoro-2',3'-dideoxyadenosine and its potential use in gene therapy. Another area of interest is the development of 2'-Fluoro-2',3'-dideoxyadenosine analogs that may have improved antiviral properties.
Métodos De Síntesis
The synthesis of 2'-Fluoro-2',3'-dideoxyadenosine involves the conversion of 2'-deoxyadenosine to 2'-Fluoro-2',3'-dideoxyadenosine. The process involves the use of fluorine gas, which is highly reactive and requires specialized equipment and expertise. The reaction is carried out in the presence of a catalyst and requires several purification steps to obtain pure 2'-Fluoro-2',3'-dideoxyadenosine. The yield of 2'-Fluoro-2',3'-dideoxyadenosine obtained through this process is relatively low, which makes it an expensive compound to produce.
Aplicaciones Científicas De Investigación
2'-Fluoro-2',3'-dideoxyadenosine has been extensively studied for its antiviral properties. It has been shown to be effective against a wide range of viruses, including HIV, hepatitis B, and hepatitis C. 2'-Fluoro-2',3'-dideoxyadenosine has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, 2'-Fluoro-2',3'-dideoxyadenosine has been studied for its use in gene therapy, as it can be incorporated into DNA and RNA molecules.
Propiedades
Número CAS |
110143-05-0 |
|---|---|
Nombre del producto |
2'-Fluoro-2',3'-dideoxyadenosine |
Fórmula molecular |
C10H12FN5O2 |
Peso molecular |
253.23 g/mol |
Nombre IUPAC |
[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-fluorooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12FN5O2/c11-6-1-5(2-17)18-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h3-6,10,17H,1-2H2,(H2,12,13,14)/t5-,6+,10+/m0/s1 |
Clave InChI |
KBEMFSMODRNJHE-BAJZRUMYSA-N |
SMILES isomérico |
C1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C(N=CN=C32)N)CO |
SMILES |
C1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)CO |
SMILES canónico |
C1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)CO |
Otros números CAS |
110143-05-0 |
Sinónimos |
2'-beta-F-ddAdo 2'-beta-fluoro-2',3'-dideoxyadenosine 2'-F-ara-ddA 2'-fluoro-2',3'-dideoxyadenosine 2'-fluoro-ara-2',3'-dideoxyadenosine 2'-fluoro-ribo-2',3'-dideoxyadenosine 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine 9-(2,3-dideoxy-2-fluoro-beta-threo-pentofuranosyl)adenine F-ara-ddA F-ribo-ddA lodenosine NSC 613792 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



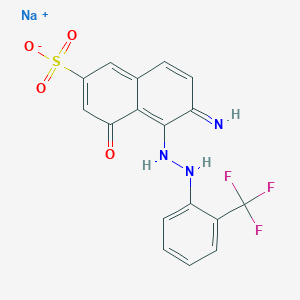
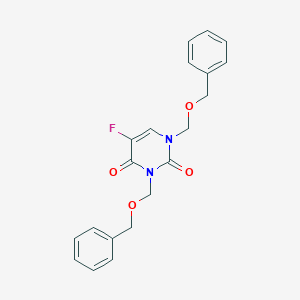
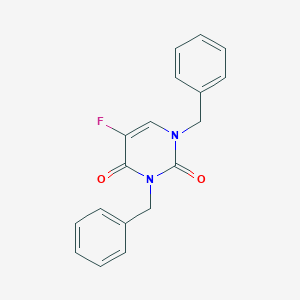
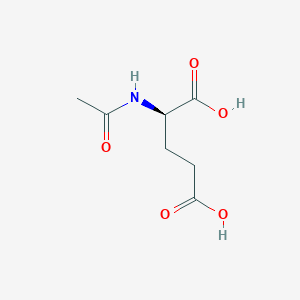

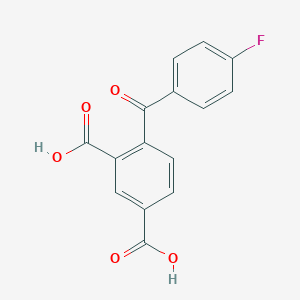
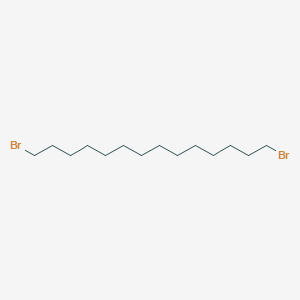
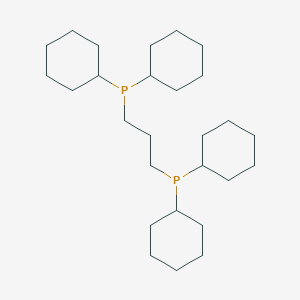
![6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)
